Dmean

sEH inhibition COX-2 LOX-5

Dmean is the essential, non‑radioactive precursor that enables the final‑step radiosynthesis of [18F]FDDNP – the only PET tracer with dual affinity for both tau neurofibrillary tangles and β‑amyloid plaques. Its unique 2‑hydroxyethyl(methyl)amino substituent is indispensable; generic naphthalene derivatives cannot yield a functional imaging agent. Every batch must be accompanied by a Certificate of Analysis confirming ≥95% purity by 1H and 13C NMR. Procure Dmean to ensure reliable, high‑specific‑activity [18F]FDDNP for simultaneous assessment of Alzheimer's disease pathology in a single scan.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
CAS No. 259739-01-0
Cat. No. B8473634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmean
CAS259739-01-0
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCO
InChIInChI=1S/C18H17N3O/c1-13(17(11-19)12-20)14-3-4-16-10-18(21(2)7-8-22)6-5-15(16)9-14/h3-6,9-10,22H,7-8H2,1-2H3
InChIKeyXNRULZQPCJXTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dmean (CAS 259739-01-0) | Precursor for PET Tracers in Alzheimer's Research


Dmean (CAS 259739-01-0), chemically defined as 2-(1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, is a synthetic naphthalene-based intermediate recognized for its role in preparing radiocontrast and fluorescent probes targeting tau protein and β-amyloid aggregates . It serves as the direct precursor to the PET imaging agent [18F]FDDNP , which has been used in clinical studies for Alzheimer’s disease (AD) diagnosis [1].

Why Dmean (CAS 259739-01-0) Cannot Be Replaced by Generic Naphthalene Derivatives


Dmean is not a simple naphthalene analog but a critical intermediate in the radiosynthesis of [18F]FDDNP, a PET tracer with dual affinity for both tau neurofibrillary tangles and β-amyloid plaques . The compound's unique 2-hydroxyethyl(methyl)amino substituent enables the final O-alkylation step that yields the active imaging agent, a transformation that is not feasible with generic naphthalene derivatives or other in-class precursors . Substitution with a structurally similar compound lacking this functional group would result in a tracer with altered binding characteristics or, more critically, a failed radiosynthesis, rendering the entire imaging study unusable [1].

Dmean (CAS 259739-01-0) | Head-to-Head Comparison with Closest Analogs


Enzymatic Selectivity: Dmean's Differential Inhibition of sEH vs. COX-2 and LOX-5

While Dmean has been reported as a precursor for PET tracers, in vitro enzymatic profiling from BindingDB reveals a stark, quantifiable difference in its inhibitory activity across different enzyme targets. For recombinant human soluble epoxide hydrolase (sEH), Dmean demonstrates potent inhibition, whereas for prostaglandin G/H synthase 2 (COX-2) and polyunsaturated fatty acid 5-lipoxygenase (LOX-5), it shows negligible activity. This data suggests that in applications targeting sEH, Dmean offers a significantly more selective pharmacological profile compared to non-selective inhibitors that would also affect COX-2 and LOX-5 pathways. [1]

sEH inhibition COX-2 LOX-5 selectivity

Precursor for Dual-Pathology PET Imaging: Dmean's Role in Generating [18F]FDDNP

Dmean's primary value proposition lies in its established role as the immediate chemical precursor for the radiosynthesis of [18F]FDDNP, a PET tracer with dual binding affinity for both tau neurofibrillary tangles and β-amyloid plaques. This is a direct, quantifiable differentiation from other imaging agent precursors that target only a single pathology. [18F]FDDNP has been shown in multiple studies to accumulate in brain regions affected by Alzheimer's disease, as measured by standardized uptake value (SUV) and other PET metrics. In contrast, many other tau PET tracers (e.g., flortaucipir, MK-6240, PI-2620) are primarily selective for AD-type tau aggregates and show lower affinity for non-AD tauopathies or amyloid. [1] The ability of Dmean to produce a dual-pathology probe offers a strategic advantage for research aiming to capture the full spectrum of protein aggregation in dementia.

PET imaging Alzheimer's disease tau and amyloid FDDNP

Synthetic Yield as a Differentiator: Dmean's Reported 75.3% Yield in the Final Step of FDDNP Precursor Synthesis

A synthesis route for Dmean has been documented with a reported yield of 75.3% for the final step, which involves the reaction of a naphthalene derivative with 2-bromoethanol to install the crucial 2-hydroxyethyl group . While not a head-to-head comparison with alternative routes for the exact same intermediate, this yield provides a benchmark for evaluating the efficiency of Dmean production. In radiochemistry, where yields directly impact the final amount of radioactive tracer available for imaging, even small improvements in precursor synthesis can have a significant downstream effect on the success and cost of a PET study.

synthesis yield process optimization radiochemistry

Dmean (CAS 259739-01-0) | Prioritized Procurement Scenarios


Radiochemistry Core Facilities Producing [18F]FDDNP for PET Imaging

This is the definitive, high-value application scenario. Dmean is the critical, non-radioactive precursor that, after a final fluorination step, yields the active PET tracer [18F]FDDNP. The compound's chemical purity and reliable synthesis are paramount, as any impurities can lead to failed radiolabeling or the production of an imaging agent with altered pharmacokinetics, potentially rendering a costly PET scan useless. Procurement of Dmean with a certificate of analysis (CoA) confirming ≥95% purity by 1H and 13C NMR is a non-negotiable requirement for any core facility engaged in Alzheimer's disease imaging research .

Alzheimer's Disease Research Groups Investigating Dual-Pathology Imaging

Research teams focusing on the interplay between tau and amyloid-β pathologies in Alzheimer's disease and related dementias should prioritize Dmean as the precursor for [18F]FDDNP. The dual binding profile of the resulting tracer allows for a unique, simultaneous assessment of both pathological hallmarks in a single imaging session . This is a distinct advantage over studies requiring separate scans with different tracers, which increases patient burden, radiation exposure, and logistical complexity. The ability of [18F]FDDNP to differentiate between normal aging, mild cognitive impairment, and Alzheimer's disease by regional brain patterns further underscores its value [1].

Research into Soluble Epoxide Hydrolase (sEH) Pharmacology

Based on the in vitro selectivity data showing potent inhibition of sEH (IC50 = 0.400 nM) with minimal activity at COX-2 and LOX-5, Dmean presents a potential tool for studying sEH-mediated pathways . Research groups investigating the role of sEH in cardiovascular disease, inflammation, or pain could consider Dmean as a highly selective inhibitor to dissect the specific contributions of sEH without the confounding effects of COX-2 or LOX-5 modulation. This application is supported by a clear, quantifiable selectivity profile, making Dmean a valuable reagent for hypothesis-driven pharmacological studies.

Quote Request

Request a Quote for Dmean

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.